molecular formula C21H20F3N7O B2374085 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396810-10-8

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2374085
CAS No.: 1396810-10-8
M. Wt: 443.434
InChI Key: KUKRRQUQAZVINI-UHFFFAOYSA-N
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Description

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that features a combination of pyridine, piperazine, pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors under conditions such as reflux in a suitable solvent.

    Attachment of the piperazine and pyridine groups: This step may involve nucleophilic substitution reactions where the piperazine and pyridine moieties are introduced.

    Introduction of the phenylurea group: This can be done through a coupling reaction, often using reagents like isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Applications in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can confer unique chemical and biological properties

Properties

IUPAC Name

1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O/c22-21(23,24)15-4-3-5-16(12-15)28-20(32)29-17-13-26-19(27-14-17)31-10-8-30(9-11-31)18-6-1-2-7-25-18/h1-7,12-14H,8-11H2,(H2,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRRQUQAZVINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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